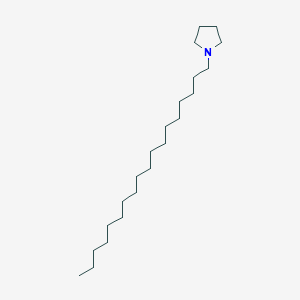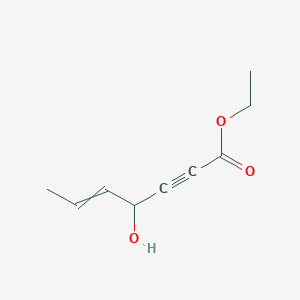
Ethyl 4-hydroxyhept-5-en-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxyhept-5-en-2-ynoate is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . It is characterized by the presence of both hydroxyl and ester functional groups, making it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyhept-5-en-2-ynoate can be synthesized through several methods. One common route involves the reaction of crotonaldehyde with ethyl propiolate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-hydroxyhept-5-en-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or alcohols.
Applications De Recherche Scientifique
Ethyl 4-hydroxyhept-5-en-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 4-hydroxyhept-5-en-2-ynoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
- Ethyl 4-hydroxyhex-5-en-2-ynoate
- Ethyl 4-hydroxyhept-5-en-3-ynoate
- Ethyl 4-hydroxyhept-6-en-2-ynoate
Comparison: Ethyl 4-hydroxyhept-5-en-2-ynoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the position of functional groups.
Propriétés
Numéro CAS |
104923-75-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
ethyl 4-hydroxyhept-5-en-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3,5,8,10H,4H2,1-2H3 |
Clé InChI |
DJFLZANYOGGBGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC(C=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


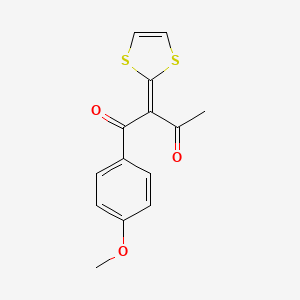
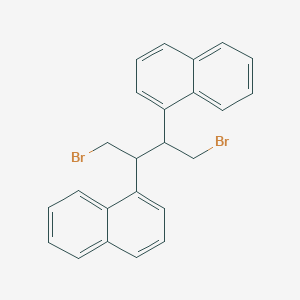

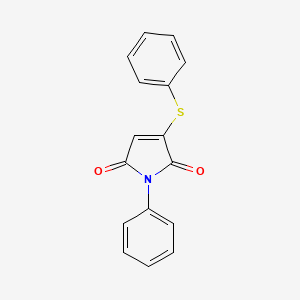

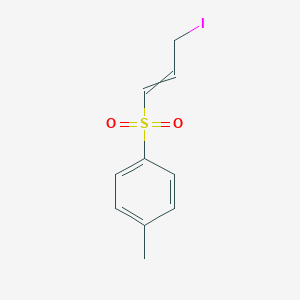
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
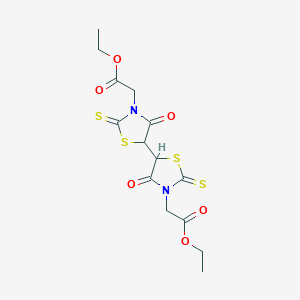
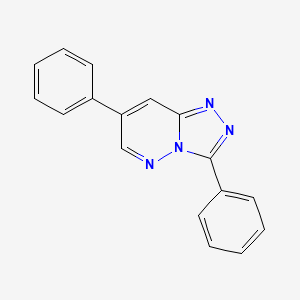
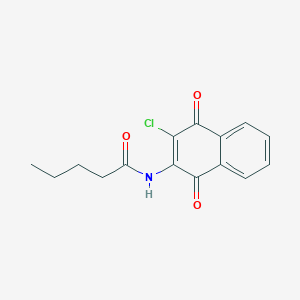
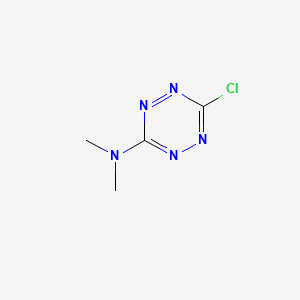
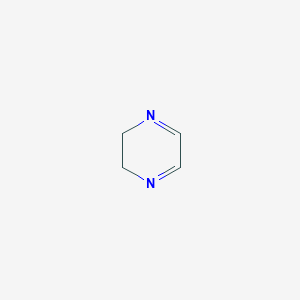
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
